Cas no 1105199-59-4 (3-(4-bromophenyl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole)
3-(4-bromophenyl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole Chemical and Physical Properties
Names and Identifiers
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- 3-(4-bromophenyl)-5-[(4-methylphenyl)sulfonylmethyl]-1,2,4-oxadiazole
- 3-(4-bromophenyl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole
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- Inchi: 1S/C16H13BrN2O3S/c1-11-2-8-14(9-3-11)23(20,21)10-15-18-16(19-22-15)12-4-6-13(17)7-5-12/h2-9H,10H2,1H3
- InChI Key: ACYLJOBIRZGBEO-UHFFFAOYSA-N
- SMILES: O1C(CS(C2=CC=C(C)C=C2)(=O)=O)=NC(C2=CC=C(Br)C=C2)=N1
3-(4-bromophenyl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3382-6569-2μmol |
3-(4-bromophenyl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole |
1105199-59-4 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
| Life Chemicals | F3382-6569-5μmol |
3-(4-bromophenyl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole |
1105199-59-4 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3382-6569-1mg |
3-(4-bromophenyl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole |
1105199-59-4 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
| Life Chemicals | F3382-6569-2mg |
3-(4-bromophenyl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole |
1105199-59-4 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
| Life Chemicals | F3382-6569-3mg |
3-(4-bromophenyl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole |
1105199-59-4 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3382-6569-4mg |
3-(4-bromophenyl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole |
1105199-59-4 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
| Life Chemicals | F3382-6569-5mg |
3-(4-bromophenyl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole |
1105199-59-4 | 90%+ | 5mg |
$69.0 | 2023-04-26 |
3-(4-bromophenyl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on 3-(4-bromophenyl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole
Introduction to 3-(4-bromophenyl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole (CAS No. 1105199-59-4)
3-(4-bromophenyl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 1105199-59-4, belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, including its bromophenyl and methylbenzenesulfonyl substituents, contribute to its unique chemical properties and make it a subject of interest for further investigation.
The oxadiazole core is a heterocyclic aromatic ring system that exhibits remarkable stability and reactivity, making it a valuable scaffold in drug design. In particular, the presence of a bromine atom at the 4-position of the phenyl ring enhances the electrophilicity of the molecule, facilitating various chemical transformations. Additionally, the (4-methylbenzenesulfonyl)methyl group introduces a bulky electron-withdrawing moiety, which can influence both the electronic and steric properties of the compound. These structural elements collectively contribute to the compound's potential as a lead molecule in the development of novel therapeutic agents.
Recent advancements in medicinal chemistry have highlighted the importance of oxadiazole derivatives in addressing various diseases, including cancer, inflammation, and infectious disorders. The 3-(4-bromophenyl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole has been studied for its pharmacological effects, particularly in terms of its ability to interact with biological targets such as enzymes and receptors. Preliminary studies suggest that this compound may exhibit inhibitory activity against certain enzymes involved in disease pathways, making it a promising candidate for further exploration.
In the context of drug discovery, the synthesis of 3-(4-bromophenyl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the bromophenyl group followed by sulfonylation and subsequent functionalization at the 5-position of the oxadiazole ring are critical steps in its synthesis. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and directed ortho-metalation strategies, have been employed to achieve high yields and purity levels. These synthetic approaches not only highlight the compound's complexity but also demonstrate the capabilities of modern organic synthesis techniques.
The biological evaluation of 3-(4-bromophenyl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole has revealed intriguing pharmacological profiles. In vitro assays have shown that this compound exhibits moderate activity against certain cancer cell lines, suggesting its potential as an anticancer agent. Furthermore, its interaction with specific enzymes has been investigated to understand its mechanism of action. These findings are particularly relevant in light of recent research indicating that oxadiazole derivatives can modulate key signaling pathways involved in tumor growth and progression.
Another area of interest is the compound's potential application in treating inflammatory diseases. Oxadiazole derivatives have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes. The structural features of 3-(4-bromophenyl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole, particularly the sulfonyl group and bromine atom, may contribute to its ability to modulate inflammatory responses. This opens up possibilities for developing novel therapeutics that target chronic inflammatory conditions without significant side effects.
The role of computational chemistry in studying 3-(4-bromophenyl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole cannot be overstated. Molecular modeling techniques have been employed to predict binding affinities and interactions with biological targets. These computational studies provide valuable insights into how the compound might behave within a biological system and help guide experimental design. By integrating experimental data with computational predictions, researchers can accelerate the drug discovery process and optimize lead compounds for clinical development.
The future prospects for 3-(4-bromophenyl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole are promising given its unique structural features and observed biological activities. Further research is needed to fully elucidate its mechanism of action and explore its potential in preclinical studies. Collaborative efforts between synthetic chemists and biologists will be essential in translating laboratory findings into viable therapeutic options for patients worldwide.
In conclusion,3-(4-bromophenyl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole (CAS No. 1105199-59-4) represents a significant advancement in pharmaceutical chemistry. Its complex structure and multifaceted biological activities make it a compelling candidate for drug development. As research continues to uncover new therapeutic applications for oxadiazole derivatives, this compound holds great promise for improving human health through innovative medical interventions.
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